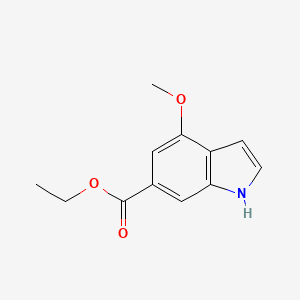
Ethyl 4-methoxy-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methoxy-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methoxy-1H-indole-6-carboxylate typically involves the reaction of 4-methoxyindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes. These methods may include the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .
Scientific Research Applications
Ethyl 4-methoxy-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
Ethyl 4-methoxy-1H-indole-6-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-methoxy-1H-indole-6-carboxylate is a compound belonging to the indole family, recognized for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potentials, supported by case studies and data tables.
1. Chemical Structure and Properties
This compound features a methoxy group at the 4-position and a carboxylate group at the 6-position of the indole ring. This unique substitution pattern enhances its reactivity and biological activity.
2.1 Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. Compounds in this class have shown efficacy against various viral infections, potentially by inhibiting viral replication or enhancing host immune responses.
2.2 Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects, which may be attributed to its ability to modulate cytokine production and inhibit pro-inflammatory pathways. This activity is crucial in treating chronic inflammatory conditions.
2.3 Anticancer Potential
This compound has been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with promising results.
3.1 Enzyme Interaction
This compound interacts with various enzymes, influencing their activity. It can act as an inhibitor or activator, depending on the target enzyme involved in metabolic pathways.
3.2 Gene Expression Modulation
The compound may influence gene expression through interactions with transcription factors or other regulatory proteins, thereby affecting cellular signaling pathways critical for cell growth and differentiation.
4.1 Study on Anticancer Activity
In a study published in the International Journal of Pharmaceutical Sciences and Research, researchers evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation, with IC50 values comparable to established chemotherapeutic agents .
4.2 Anti-inflammatory Effects in Animal Models
A separate study assessed the anti-inflammatory properties of this compound using animal models of inflammation. The compound reduced edema and inflammatory markers significantly compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
5. Conclusion
This compound exhibits a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects. Its unique chemical structure contributes to its interaction with various biological targets, making it a promising candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 4-methoxy-1H-indole-6-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)8-6-10-9(4-5-13-10)11(7-8)15-2/h4-7,13H,3H2,1-2H3 |
InChI Key |
GHKNEJUTFCMKQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN2)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















